1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride
Description
Historical Context of Bicyclic Nitrogen Heterocycles in Medicinal Chemistry
The development of bicyclic nitrogen heterocycles in medicinal chemistry represents a significant evolution in pharmaceutical design strategies that spans several decades of intensive research. Nitrogen-based heterocyclic chemistry has emerged as one of the most important and unique classes among the applied branches of organic chemistry, with substantial research dedicated to developing novel molecules and composites. The historical trajectory of these compounds demonstrates their increasing significance, as evidenced by comprehensive analyses showing that approximately 60% of small-molecule drugs contain nitrogen-based heterocycles as common architectural cores.
The emergence of bicyclic systems containing pyrazole moieties gained particular momentum following early discoveries in heterocyclic chemistry. Pyrazole derivatives, first characterized by Ludwig Knorr in 1883, established themselves as a pharmacologically important active scaffold possessing diverse therapeutic activities. The evolution from simple pyrazole structures to more complex bicyclic architectures reflected the pharmaceutical industry's growing understanding of structure-activity relationships and the need for greater molecular specificity.
Research into fused heterocyclic scaffolds intensified significantly in the early 2000s, driven by screening agreements and collaborative efforts between academic institutions and pharmaceutical companies. This period witnessed the systematic exploration of 5,6-fused bicyclic frameworks, which led to the discovery of various imidazo[1,2-a]pyridine and related systems with excellent in vitro potency against multiple therapeutic targets. The scaffold-hopping approach, which involved moving, incorporating, or removing nitrogen atoms within bicyclic frameworks, became a standard methodology for identifying new heterocyclic scaffolds with improved pharmacological properties.
The recent decade has witnessed an unprecedented increase in drugs containing nitrogen heterocycles, with pyridine claiming the top position among high-frequency nitrogen heterocycle occurrences, followed by piperidine, with pyrimidine, pyrazole, and morpholine showing significant advancement in the rankings. This trend reflects the pharmaceutical industry's growing appreciation for the unique chemical and biological properties that nitrogen heterocycles provide, including their ability to form diverse intermolecular interactions such as hydrogen bonding, dipole-dipole interactions, and various weak forces that enhance binding affinity to biological targets.
Structural Significance of Pyrrolo-Pyrazole Hybrid Systems
The structural architecture of pyrrolo-pyrazole hybrid systems represents a sophisticated fusion of two distinct five-membered nitrogen heterocycles, each contributing unique chemical properties to the overall molecular framework. Pyrrole, containing one nitrogen atom in its five-membered ring structure, has garnered significant attention in medicinal chemistry due to its diverse pharmaceutical and biological properties. The pyrrole ring serves as a crucial structural component in active pharmaceutical ingredients and bioactive derivatives, commonly found in natural macrocycles including vitamin B12, chlorophyll, and various porphyrin-based pigments.
The pyrazole component of the hybrid system contributes its own distinctive characteristics, featuring a five-membered aromatic ring structure consisting of two vicinal nitrogen atoms alongside three carbon atoms. This unique arrangement creates amphoteric properties, allowing the molecule to function as both acid and base depending on the chemical environment. The acidic pyrrole-like nitrogen readily donates protons, while the pyridine-like nitrogen accepts protons, with the basic character typically being predominant.
The combination of pyrrole and pyrazole systems in the tetrahydropyrrolo[3,4-c]pyrazole framework creates a bicyclic structure with enhanced pharmacological potential compared to either individual heterocycle. This fusion results in a bicyclic aromatic system that, while relatively rare in nature, has proven prevalent in pharmaceutical applications. The structural complexity allows for multiple points of chemical modification and provides diverse binding modes with biological targets.
Recent crystallographic analyses of pyrrole-pyrazole hybrid compounds have revealed important insights into their three-dimensional arrangements and intermolecular interactions. Studies examining C-H...pi and dispersion forces in these systems demonstrate that the bicyclic framework facilitates specific molecular recognition patterns that are crucial for biological activity. The tetrahydro variant introduces additional conformational flexibility while maintaining the essential electronic properties of the aromatic system.
The molecular formula of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (C5H7N3) reveals a compact structure with three nitrogen atoms strategically positioned to provide multiple coordination sites for biological interactions. The addition of the hydrochloride salt form modifies the molecular composition to C5H8ClN3, with a molecular weight of 145.59 daltons, representing an optimal size range for drug-like properties.
Table 1: Structural Characteristics of Pyrrolo-Pyrazole Hybrid Systems
Rationale for Hydrochloride Salt Formation in Pharmaceutical Development
The formation of hydrochloride salts represents one of the most prevalent and strategically important approaches in pharmaceutical development for optimizing the properties of active pharmaceutical ingredients. Hydrochloride salts account for a significant portion of pharmaceutical formulations, with approximately 50% of all drug molecules used in medicinal therapy being administered as salts. This prevalence reflects the numerous advantages that salt formation provides in addressing fundamental challenges in drug development.
The primary rationale for hydrochloride salt formation centers on solubility enhancement, which directly impacts bioavailability and therapeutic efficacy. The ionic nature of hydrochloride salts facilitates better dissolution in gastrointestinal fluids, leading to improved absorption profiles compared to free base forms. For basic compounds like 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole, the protonation of nitrogen atoms creates charged species that exhibit dramatically increased water solubility.
Stability considerations provide another compelling rationale for hydrochloride salt formation. When amine groups are protonated to form ammonium ions, the resulting structures demonstrate enhanced resistance to oxidative degradation by air and other oxidizing agents. This stabilization effect is particularly important for compounds containing multiple nitrogen atoms, as found in the pyrrolo-pyrazole framework, where oxidative processes could potentially compromise molecular integrity during storage and handling.
Manufacturing and formulation advantages strongly favor hydrochloride salt forms in pharmaceutical development. These salts typically exhibit improved crystallinity compared to free base forms, resulting in better flow properties essential for tableting and other solid dosage form manufacturing processes. The crystalline nature also provides more predictable physical and chemical properties, facilitating quality control and ensuring batch-to-batch consistency.
The selection of hydrochloric acid as the counterion offers specific benefits related to molecular weight optimization and regulatory acceptance. Hydrochloride represents one of the lowest molecular weight counterions available, minimizing the contribution of the salt-forming moiety to the overall molecular weight while maximizing the proportion of active pharmaceutical ingredient. Additionally, hydrochloric acid enjoys generally recognized as safe status from regulatory agencies, having been extensively used in numerous approved pharmaceutical products.
Table 2: Pharmaceutical Properties Enhanced by Hydrochloride Salt Formation
| Property | Free Base Challenges | Hydrochloride Salt Benefits |
|---|---|---|
| Aqueous Solubility | Often limited | Significantly enhanced |
| Chemical Stability | Oxidation susceptible | Improved resistance |
| Physical Form | May be oils/amorphous | Typically crystalline solids |
| Manufacturing | Poor flow properties | Enhanced processability |
| Bioavailability | Variable absorption | More predictable profiles |
| Regulatory Status | Compound-specific | Established safety profile |
The molecular interactions within hydrochloride salts of nitrogen heterocycles involve complex equilibria between protonated and neutral forms, particularly in physiological environments. For this compound, the multiple nitrogen atoms provide several potential protonation sites, allowing for sophisticated control over physicochemical properties through salt formation. Studies of similar pyrrolo-pyrazole systems have demonstrated that salt formation can influence not only solubility and stability but also the specific binding interactions with biological targets.
The strategic importance of hydrochloride salt formation extends beyond immediate pharmaceutical advantages to encompass long-term development considerations. Patent protection strategies often benefit from the development of novel salt forms, providing additional intellectual property protection for pharmaceutical compounds. Furthermore, the optimization of salt forms early in development can prevent costly reformulation efforts in later clinical phases, as demonstrated by various case studies where crystalline forms were adopted after initial development with amorphous materials.
Properties
IUPAC Name |
1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.ClH/c1-4-2-7-8-5(4)3-6-1;/h2,6H,1,3H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBOTNWYTFAMAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)NN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735102 | |
| Record name | 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157327-47-4, 1117915-55-5 | |
| Record name | Pyrrolo[3,4-c]pyrazole, 1,4,5,6-tetrahydro-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157327-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride is the Aurora kinases . Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell division. They are key regulators of major mitotic events such as centrosome maturation and separation, mitotic spindle assembly, chromosome separation, and cytokinesis.
Mode of Action
This compound acts as a potent inhibitor of Aurora kinases. It binds to the ATP pocket of these kinases, inhibiting their activity. This results in the disruption of the normal cell cycle, particularly the processes of mitosis and cytokinesis.
Biochemical Pathways
The inhibition of Aurora kinases by this compound affects several biochemical pathways. The most significant of these is the cell cycle pathway , where it disrupts the normal progression of mitosis and cytokinesis. This can lead to cell cycle arrest and apoptosis, particularly in cancer cells where Aurora kinases are often overexpressed.
Pharmacokinetics
These properties, along with its high antiproliferative activity on different cancer cell lines, have led to its consideration for further development.
Result of Action
The result of the action of this compound is the inhibition of cell division, particularly in cancer cells. By inhibiting Aurora kinases, it disrupts the normal cell cycle, leading to cell cycle arrest and apoptosis. This makes it a potential candidate for the treatment of cancers where Aurora kinases are overexpressed.
Biochemical Analysis
Biochemical Properties
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of Aurora kinases. Aurora kinases are a family of serine/threonine kinases that are essential for cell division. The compound interacts with these kinases by binding to their ATP-binding sites, thereby inhibiting their activity. This inhibition can lead to the disruption of mitotic processes, making this compound a potential anticancer agent.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting Aurora kinases, which are key regulators of mitosis. This inhibition can lead to cell cycle arrest, apoptosis, and reduced cell proliferation. Additionally, the compound can affect cell signaling pathways, gene expression, and cellular metabolism, further contributing to its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding sites of Aurora kinases. This binding inhibits the kinase activity, preventing the phosphorylation of downstream targets necessary for mitotic progression. The compound’s ability to inhibit Aurora kinases at low nanomolar concentrations highlights its potency and specificity. Furthermore, this inhibition can lead to changes in gene expression and the activation of apoptotic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that the compound can maintain its inhibitory effects on cellular functions, such as cell proliferation and apoptosis, for several days in vitro. Its stability and efficacy may vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, it can lead to adverse effects, such as weight loss and organ toxicity. These findings suggest that there is a threshold dose above which the compound’s toxic effects outweigh its therapeutic benefits. Careful dosage optimization is therefore crucial for its potential use in clinical settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with Aurora kinases. The compound’s inhibition of these kinases can affect various downstream metabolic processes, including those involved in cell cycle regulation and apoptosis. Additionally, the compound may interact with other enzymes and cofactors, further influencing metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization. Its distribution within tissues can affect its overall efficacy and toxicity, with higher concentrations potentially leading to localized adverse effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it can interact with Aurora kinases and other target proteins. Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its inhibitory effects on mitotic processes.
Biological Activity
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride (CAS: 1434128-47-8) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on recent research findings.
- Molecular Formula : C10H16ClN3O
- Molecular Weight : 229.71 g/mol
- IUPAC Name : 1-(tetrahydro-2H-pyran-4-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride
- Purity : ≥95% .
Biological Activity Overview
Research has demonstrated that this compound exhibits significant biological activities including anticancer and antimicrobial properties. The following sections detail these activities.
Anticancer Activity
-
Aurora Kinase Inhibition :
- A study identified this compound as a potent inhibitor of Aurora kinases. It exhibited low nanomolar potency against various cancer cell lines including HCT116 and A549 .
- In vitro Studies : The compound showed significant antiproliferative effects with IC50 values in the low micromolar range against multiple cancer cell lines .
- Mechanism of Action :
Antimicrobial Activity
Research has also evaluated the antimicrobial properties of related pyrazole derivatives. While specific data on this compound is limited, analogs have shown promising results:
- Compounds with similar structures demonstrated effective antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa with MIC values ranging from 8 to 11 μg/mL .
Case Studies
Several studies have highlighted the biological efficacy of this compound and its derivatives:
- Study on Aurora Kinase Inhibition :
- Anticancer Efficacy Evaluation :
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives. The compound has been evaluated against various cancer cell lines and has demonstrated significant antiproliferative activity.
- In Vitro Studies :
- Mechanism of Action :
Drug Design and Development
The structure of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride allows for modifications that can enhance its pharmacological profile. Recent advancements in drug design have focused on:
- Synthesis of Analogues :
- Targeting Kinases :
Table: Summary of Anticancer Studies Involving Tetrahydropyrrolo[3,4-c]pyrazole Derivatives
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Methyl or trifluoromethyl groups enhance molecular weight and hydrophobicity, influencing binding affinity in kinase inhibitors . The tetrahydro-2H-pyran-4-yl substituent (C₁₀H₁₆ClN₃O) introduces steric bulk, making it relevant for SGLT2 inhibitor development .
- Salt Forms : The dihydrochloride derivative (CAS: 157327-47-4) has higher solubility due to additional HCl, whereas the free base (CAS: 769895-06-9, C₅H₇N₃) is less stable under ambient conditions .
Pharmacological Activity
- Anticancer Applications: Derivatives with trifluoromethyl groups (e.g., C₇H₉ClF₃N₃) exhibit low nanomolar potency against Aurora kinases, critical targets in cancer therapy .
- Antimicrobial and Analgesic Activity : Substituents like dichlorothiophene (e.g., compound 11c in ) enhance antimicrobial and analgesic efficacy, likely due to improved membrane penetration .
- Antifungal Properties : 4-Oxo-1,4-dihydro-6H-pyrrolo[3,4-c]pyrazole derivatives demonstrate moderate antifungal activity, as shown in studies by Gelin et al. .
Commercial Availability and Specifications
Preparation Methods
General Synthetic Strategy
The synthesis typically starts from appropriate pyrazole or pyrrole precursors or their ketone derivatives, followed by ring closure reactions to form the fused bicyclic system. Hydrazine derivatives and ketones or esters are common starting materials.
Representative Preparation Route
While specific detailed procedures for this compound are scarce in open literature, closely related compounds and analogs provide insight into typical preparation methods:
Step 1: Formation of Intermediate
Reaction of a tetrahydropyranone or related ketone with diethyl oxalate or ethyl diazoacetate under basic or catalytic conditions to form an oxo-ester intermediate.Step 2: Cyclization with Hydrazine Hydrate
The intermediate undergoes ring closure via reaction with hydrazine hydrate, resulting in the fused pyrazole ring formation.Step 3: Hydrolysis and Purification
Subsequent hydrolysis or ester cleavage under acidic or basic conditions yields the target compound, which is then converted into the hydrochloride salt by treatment with hydrochloric acid.
Example from Patent Literature (Related Compound Synthesis)
A patent (CN108546266B) describes a synthesis method for a structurally related fused pyrazole compound, which can be adapted for 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole derivatives:
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | Tetrahydropyranone + Diethyl oxalate + Lithium bis(trimethylsilyl)amide in THF at -70 to -80 °C | Formation of 2-oxo-2-(4-oxo tetrahydro-2H-pyran-3-yl) ethyl acetate intermediate | Low temperature to control reaction and improve yield |
| 2 | Intermediate + Hydrazine hydrate in glacial acetic acid | Cyclization to 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid ethyl ester | Ring closure step |
| 3 | Hydrolysis with ethanol and acid | Target acid or salt formation | Final purification |
This method emphasizes mild reaction conditions, relatively higher yields, and suitability for scale-up, addressing common issues such as expensive raw materials and hazardous reagents in earlier methods.
Analysis of Preparation Methods
| Preparation Aspect | Method Using Ethyl Diazoacetate | Method Using Diethyl Oxalate + Hydrazine | Notes |
|---|---|---|---|
| Raw Materials | Ethyl diazoacetate + tetrahydropyranone | Diethyl oxalate + tetrahydropyranone + hydrazine hydrate | Ethyl diazoacetate is explosive and hazardous |
| Reaction Conditions | Catalytic ring closure, moderate temperature | Low temperature (-70 to -80 °C) for first step, mild for cyclization | Low temperature controls side reactions |
| Yield | 50-80% (lab scale), poor scale-up reproducibility | Moderate yield, but improved safety and scalability | Oxalate method preferred industrially |
| Safety | High risk due to explosive reagents | Safer reagents, easier to handle | Industrial scale favors safer method |
| Purification | Complex due to isomer formation | Simpler purification due to fewer side products | Hydrazine method more practical |
| Industrial Suitability | Limited | Better |
This comparison highlights that the method involving diethyl oxalate and hydrazine hydrate, despite some low yields in initial steps, offers better safety, scalability, and purification advantages for preparing this compound or related compounds.
Research Findings and Notes
- The preparation of this compound requires careful control of reaction conditions to maximize yield and purity.
- The hydrochloride salt form improves solubility and stability, facilitating handling and biological testing.
- The choice of starting materials and reagents significantly impacts safety and scalability, with hydrazine-based cyclization routes favored over diazo compound methods.
- Stock solution preparation protocols emphasize solvent selection, storage conditions, and solution clarity to maintain compound integrity for research use.
Q & A
Q. What are the established synthetic routes for 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride, and how do reaction conditions impact yield?
Methodological Answer: The compound is typically synthesized via cyclocondensation of hydrazine derivatives with acetylenic ketones or cyanopyrrolidones. For example, phenylhydrazine reacts with cyanopyrrolidone under reflux in ethanol, yielding 29–42% after recrystallization . Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst use) is critical: cerium(IV) ammonium nitrate in ethanol has been employed for oxidative coupling, producing crystalline derivatives suitable for X-ray diffraction . Key parameters to monitor include pH, reaction time, and purity of intermediates.
Q. How does the trifluoromethyl group in this compound influence its physicochemical properties?
Methodological Answer: The trifluoromethyl (-CF₃) group enhances lipophilicity (logP) and metabolic stability compared to non-fluorinated analogs. This substitution increases membrane permeability, as evidenced by computational logP calculations and comparative HPLC retention times . Researchers should characterize substituent effects using:
- HPLC-MS to assess polarity shifts.
- Molecular docking to predict binding interactions (e.g., with kinase active sites).
- Thermogravimetric analysis (TGA) to evaluate thermal stability.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound in kinase inhibition research?
Methodological Answer: To design SAR studies:
Functional Group Substitution: Synthesize derivatives with modifications at the 1-methyl and 3-trifluoromethyl positions (e.g., replacing -CF₃ with -Cl or -OCH₃) .
In Vitro Assays: Test inhibition of Aurora-A kinase using fluorescence polarization assays (IC₅₀ values) .
Computational Modeling: Perform molecular dynamics simulations to map steric and electronic interactions with kinase ATP-binding pockets .
Data Cross-Validation: Compare results with structurally related pyrazolo[3,4-b]pyridines to identify conserved pharmacophores .
Q. How can contradictions in reported bioactivity data (e.g., varying IC₅₀ values) be resolved?
Methodological Answer: Discrepancies often arise from:
- Structural Variations: Minor substituent changes (e.g., dihydrochloride vs. hydrochloride salts) alter solubility and bioavailability. For example, dihydrochloride salts show improved aqueous solubility, impacting cellular uptake .
- Assay Conditions: Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls (e.g., staurosporine for kinase inhibition).
- Replicate Studies: Cross-validate results across multiple cell lines (e.g., HCT-116 vs. HEK293) and orthogonal assays (e.g., Western blotting for target phosphorylation) .
Q. What are best practices for resolving crystallographic structures of derivatives?
Methodological Answer:
- Crystallization: Use slow evaporation in ethanol/water mixtures (95% ethanol) to obtain prismatic crystals .
- Data Collection: Employ a Rigaku SCXmini diffractometer with Mo Kα radiation (λ = 0.71073 Å). Collect 4322 reflections, refine to Rint < 0.034 .
- Hydrogen Bond Analysis: Map O–H⋯N and N–H⋯O interactions using Mercury software to confirm 3D packing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
